Adenine
Overview
Description
Adenine is an organic compound belonging to the purine family. It is one of the four nucleobases in the nucleic acids of DNA and RNA, the others being guanine, cytosine, and thymine. This compound plays a crucial role in cellular respiration, forming part of the energy-rich molecules adenosine triphosphate (ATP), nicotinamide this compound dinucleotide (NAD), flavin this compound dinucleotide (FAD), and coenzyme A .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenine can be synthesized through various methods. One common method involves the reaction of 4,6-dichloro-5-nitropyrimidine with formamide in the presence of a solid base, followed by the addition of ammonia water. This reaction is carried out under reflux conditions, and the product is purified through crystallization .
Another method involves the reaction of acetyl hypoxanthine with phosphorus oxychloride in the presence of anhydrous pyridine and triethylamine. The intermediate product is then subjected to ammonolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs a two-step reaction process. The first step involves the reaction of acetyl hypoxanthine with phosphorus oxychloride, followed by ammonolysis. This method is favored due to its simplicity, mild reaction conditions, and high yield .
Chemical Reactions Analysis
Types of Reactions: Adenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 8-oxothis compound, a common oxidative lesion in DNA.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: this compound can undergo substitution reactions, such as the replacement of hydrogen atoms with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogen gases or halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: 8-oxothis compound
Reduction: Dihydrothis compound
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Adenine is extensively used in scientific research due to its fundamental role in various biological processes:
Mechanism of Action
Adenine is often compared with other purine nucleobases, such as guanine, and nucleosides, such as adenosine:
Guanine: Like this compound, guanine is a purine nucleobase found in DNA and RNA.
Adenosine: Adenosine is a nucleoside formed by the attachment of this compound to ribose.
Uniqueness of this compound: this compound’s unique role in forming ATP, NAD, and FAD, which are essential for energy transfer and metabolic processes, sets it apart from other nucleobases and nucleosides .
Comparison with Similar Compounds
- Guanine
- Cytosine
- Thymine
- Uracil
- Adenosine
Properties
IUPAC Name |
7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGJBXGBJISGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Record name | adenine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Adenine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022557 | |
Record name | Adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL | |
Record name | SID47193680 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions. | |
Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
73-24-5 | |
Record name | Adenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Adenine [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073245 | |
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Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
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Record name | adenine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757793 | |
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Record name | adenine | |
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Record name | 9H-Purin-6-amine | |
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Record name | Adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.724 | |
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Record name | ADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC85A2161 | |
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Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 °C | |
Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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